

Application Notes and Protocols: Chloro(dicyclohexylphenylphosphine)gold(I) Catalyzed Cyclization Reactions

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Compound of Interest

Compound Name: *Chloro(dicyclohexylphenylphosphine)gold(I)*

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Gold(I) catalysts, particularly those featuring bulky and electron-rich phosphine ligands like dicyclohexylphenylphosphine, have emerged as powerful tools for mediating a variety of intricate cyclization reactions. These catalysts function as soft π -acids, effectively activating alkynes, allenes, and alkenes towards intramolecular nucleophilic attack. This activation strategy enables the construction of complex carbocyclic and heterocyclic scaffolds, which are prevalent in biologically active molecules and natural products.

This document provides an overview of key applications for **Chloro(dicyclohexylphenylphosphine)gold(I)** and related gold(I)-phosphine complexes in catalyzing cyclization reactions. Detailed experimental protocols for representative transformations are included, along with quantitative data to guide reaction optimization and substrate scope exploration.

Intramolecular Hydroarylation of Terminal Alkynes

A significant application of cationic gold(I) catalysis is the intramolecular hydroarylation of alkynes, which provides a direct route to various oxygen- and nitrogen-containing heterocycles. [1] These reactions are prized for their operational simplicity, mild conditions, and high yields, often proceeding with low catalyst loadings and without the need for additives.[1] The general

transformation involves the activation of the alkyne by the gold(I) catalyst, followed by intramolecular attack of a tethered aryl nucleophile.

General Reaction Scheme:

A tethered aryl alkyne undergoes a gold-catalyzed intramolecular cyclization to form a new heterocyclic ring.

Quantitative Data: Synthesis of 2H-Chromenes and Coumarins

The following table summarizes the results for the gold(I)-catalyzed intramolecular hydroarylation of various phenol- and carboxylic acid-tethered terminal alkynes.

Entry	Substrate	Product	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-(Prop-2-yn-1-yloxy)phenol	2H-Chromene	[AuCl(PCy ₂ Ph)] (2 mol%) / AgOTf (2 mol%)	CH ₂ Cl ₂	RT	0.5	95
2	2-(But-3-yn-1-yloxy)benzoic acid	3,4-Dihydro-1H-pyrano[4,3-b]quinolin-1-one	[AuCl(PCy ₂ Ph)] (5 mol%) / AgBF ₄ (5 mol%)	Toluene	60	12	88
3	1-Allyl-2-(prop-2-yn-1-yloxy)benzene	Allyl-2H-Chromene	[AuCl(PPh ₃)] (2 mol%) / AgSbF ₆ (2 mol%)	DCE	RT	1	92
4	2-(Prop-2-yn-1-yloxy)benzoic acid	Coumarin derivative	[AuCl(IPr)] (1 mol%) / AgNTf ₂ (1 mol%)	Dioxane	80	6	90

Data adapted from analogous reactions described in the literature. Yields are for isolated products.

Experimental Protocol: Synthesis of 2H-Chromene

This protocol describes the general procedure for the synthesis of 2H-chromene via the intramolecular hydroarylation of 2-(prop-2-yn-1-yloxy)phenol.

Materials:

- **Chloro(dicyclohexylphenylphosphine)gold(I)** [AuCl(PCy₂Ph)]
- Silver trifluoromethanesulfonate (AgOTf)
- 2-(Prop-2-yn-1-yloxy)phenol
- Dichloromethane (CH₂Cl₂, anhydrous)
- Argon or Nitrogen gas supply
- Standard laboratory glassware (Schlenk tube, syringes, etc.)
- Magnetic stirrer

Procedure:

- Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add **Chloro(dicyclohexylphenylphosphine)gold(I)** (0.02 mmol, 2 mol%) and silver triflate (0.02 mmol, 2 mol%).
- Solvent Addition: Add anhydrous dichloromethane (5 mL) to the Schlenk tube. Stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form, generating the active cationic gold(I) catalyst in situ.
- Substrate Addition: Dissolve 2-(prop-2-yn-1-yloxy)phenol (1.0 mmol) in anhydrous dichloromethane (5 mL) and add it to the catalyst mixture via syringe.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes.
- Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the silver salts and the catalyst.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel to afford the pure 2H-chromene.

Cycloisomerization of Enynes

The gold(I)-catalyzed cycloisomerization of enynes is a powerful method for the construction of fused polycyclic systems.^[2] This reaction proceeds through the coordination of the gold catalyst to the alkyne, which triggers a nucleophilic attack from the tethered alkene. The resulting carbocationic intermediate can then undergo various rearrangements to yield complex molecular architectures. Introducing a cyclic olefin into the enyne substrate has been shown to dramatically increase reaction yields.^[2]

General Reaction Scheme:

An enyne containing a cyclic olefin undergoes gold-catalyzed cycloisomerization to form a fused polycyclic diene.

Quantitative Data: Gold(I)-Catalyzed Enyne Cycloisomerization

The following table presents data for the cycloisomerization of various enynes bearing a cyclic olefin.

Entry	Substrate	Product	Catalyst System	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	1,6-Enyne with a cyclohexene moiety	Fused bicyclic diene	[AuCl(PP _h ₃)] (2 mol%) / AgSbF ₆ (2 mol%)	CH ₂ Cl ₂	RT	0.25	98
2	1,7-Enyne with a cycloheptene moiety	Fused bicyclic diene	[AuCl(PP _h ₃)] (2 mol%) / AgSbF ₆ (2 mol%)	CH ₂ Cl ₂	RT	0.5	95
3	1,6-Enyne with a cyclopentene moiety	Fused bicyclic diene	[AuCl(PP _h ₃)] (2 mol%) / AgSbF ₆ (2 mol%)	CH ₂ Cl ₂	RT	0.25	93
4	Substituted 1,6- enyne with a cyclohexene moiety	Corresponding substituted bicyclic diene	[AuCl(PCy ₂ Ph)] (2 mol%) / AgOTf (2 mol%)	DCE	RT	0.5	96

Data adapted from analogous reactions described in the literature. Yields are for isolated products.

Experimental Protocol: Synthesis of a Fused Polycyclic Diene

This protocol provides a general method for the cycloisomerization of a 1,6-ynye bearing a cyclohexene moiety.

Materials:

- **Chloro(dicyclohexylphenylphosphine)gold(I)** [AuCl(PCy₂Ph)]
- Silver trifluoromethanesulfonate (AgOTf)
- 1,6-Enyne substrate
- Dichloromethane (CH₂Cl₂, anhydrous)
- Argon or Nitrogen gas supply
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Catalyst Activation: In a flame-dried Schlenk tube under an inert atmosphere, combine **Chloro(dicyclohexylphenylphosphine)gold(I)** (0.02 mmol, 2 mol%) and silver triflate (0.02 mmol, 2 mol%).
- Solvent Addition: Add 5 mL of anhydrous dichloromethane. Stir the suspension at room temperature for 10 minutes to generate the active cationic gold catalyst.
- Substrate Addition: In a separate flask, dissolve the 1,6-ynye (1.0 mmol) in 5 mL of anhydrous dichloromethane. Add this solution to the catalyst mixture.
- Reaction Progression: Stir the reaction at room temperature. The reaction is typically rapid, and its progress can be monitored by TLC.
- Quenching and Work-up: Once the starting material is consumed, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with dichloromethane.

- Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by flash column chromatography if necessary.

Visualizations

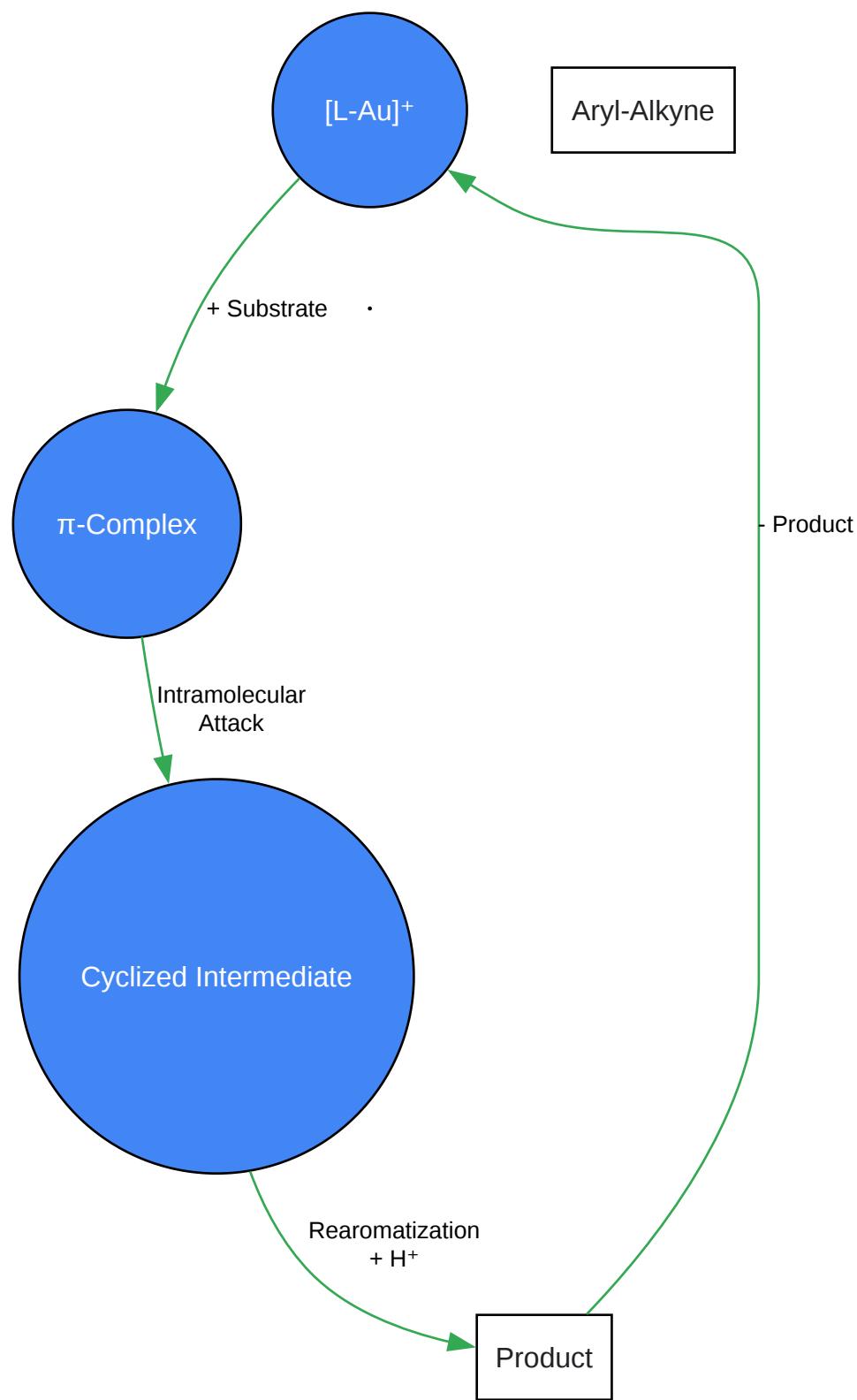
Experimental Workflow



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Caption: General experimental workflow for gold(I)-catalyzed cyclization.

Catalytic Cycle for Intramolecular Hydroarylation

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References

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